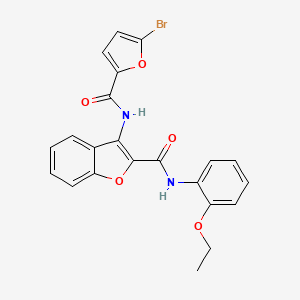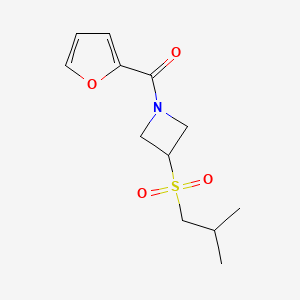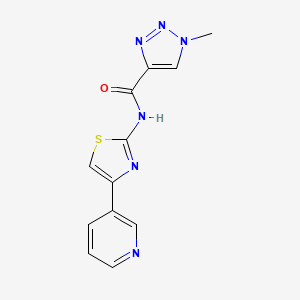
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide, also known as FPhThA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. This compound has also been shown to have good stability and solubility in water. However, this compound has some limitations for lab experiments. It is not very selective in its inhibition of enzymes and signaling pathways, which can make it difficult to study specific targets. Additionally, this compound has not been extensively studied in animal models, which limits its potential for translation to clinical use.
Direcciones Futuras
There are several future directions for the study of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. One potential direction is the development of more selective analogs of this compound that target specific enzymes and signaling pathways. Another direction is the study of this compound in animal models to better understand its potential for clinical use. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Overall, this compound has the potential to be a valuable tool for scientific research and could have important therapeutic applications in the future.
Métodos De Síntesis
The synthesis of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide involves the reaction of 2-(4-fluorophenoxy)acetic acid with thioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied as a potential treatment for various diseases, including cancer, HIV, and hepatitis C.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-1-3-9(4-2-8)17-7-11(15)14-10-5-6-18-12(10)16/h1-4,10H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQSCMNNDOHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)



methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)
![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)





![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)